![molecular formula C19H13ClN2OS B2489270 3-(3-氯苄基)-7-苯基噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1105224-75-6](/img/structure/B2489270.png)

3-(3-氯苄基)-7-苯基噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

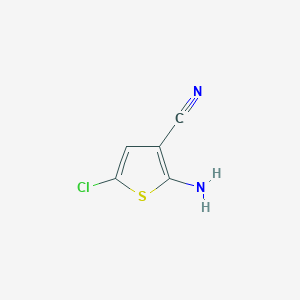

3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CBPT) is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms. It is an important synthetic intermediate used in the preparation of a variety of pharmaceuticals, agrochemicals, and other organic compounds. CBPT is an important tool in the synthesis of diverse compounds because of its unique reactivity and versatility.

科学研究应用

7-脱氮腺嘌呤的合成

该化合物用于合成新的吡咯并[2,3-d]嘧啶-4-胺,这些化合物是7-脱氮腺嘌呤的衍生物 . 这些化合物通过在沸腾的叔丁醇中,用叔丁醇钾存在下,将2-氨基-1H-吡咯-3-腈与芳基腈进行环缩合来制备 .

高三重态能量主体的开发

苯并[4,5]呋喃并[3,2-d]嘧啶(BFP)核心,与所述化合物类似,用于合成用于开发高三重态能量主体的电子传输型主体 . 该主体被设计为同时具有四苯基硅烷基封端基团和空穴传输型咔唑基团 .

Cyt-bd 的抑制

据报道,噻吩并[3,2-d]嘧啶-4-胺,其结构与该化合物相似,能够抑制 Cyt-bd . 这种抑制在三个分枝杆菌菌株中进行了研究:牛分枝杆菌 BCG、结核分枝杆菌 H37Rv 和结核分枝杆菌临床分离株 N0145 .

抗 HIV 活性

据报道,具有吡咯并[2,3-d]嘧啶部分的化合物,类似于该化合物,具有显著的抗 HIV 活性 .

抗肿瘤活性

抗菌活性

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is a potential target for cancer treatment .

Mode of Action

It can be inferred from similar compounds that they may inhibit their targets by binding to the active site, thereby preventing the target’s normal function . For instance, molecular docking simulation of pyrazolo[3,4-d]pyrimidine derivatives confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

Given the potential inhibition of cdk2, it can be inferred that the compound may affect cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, compound 14, a pyrazolo[3,4-d]pyrimidine derivative, displayed potent dual activity against examined cell lines and CDK2, and exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

属性

IUPAC Name |

3-[(3-chlorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2OS/c20-15-8-4-5-13(9-15)10-22-12-21-17-16(11-24-18(17)19(22)23)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAFTOYCPSUJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)

![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)

![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)

![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)